molecular formula C24H20N4O5S B2402857 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251565-93-1

1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2402857
CAS No.: 1251565-93-1
M. Wt: 476.51
InChI Key: MCKVAGDXGTZOBU-UHFFFAOYSA-N
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Description

1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with methoxyphenyl and oxadiazolyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of Thieno[3,2-d]pyrimidine Core: The initial step involves the synthesis of the thieno[3,2-d]pyrimidine core through cyclization reactions. This can be achieved by reacting appropriate thiophene derivatives with cyanamide or guanidine under acidic or basic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions. These reactions require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.

    Formation of Oxadiazole Ring: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents for this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Final Coupling Reaction: The final step involves coupling the methoxyphenyl and oxadiazolyl-substituted intermediates with the thieno[3,2-d]pyrimidine core. This can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the thieno[3,2-d]pyrimidine core and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of the compound is C20H20N4O3SC_{20}H_{20}N_4O_3S, and it features a thieno[3,2-d]pyrimidine core substituted with oxadiazole and methoxyphenyl groups. The synthesis typically involves multi-step organic reactions that include the formation of oxadiazole derivatives followed by coupling reactions to introduce the thieno-pyrimidine structure.

Synthesis Overview:

  • Step 1: Formation of the oxadiazole ring through cyclization reactions involving hydrazines and carboxylic acids.
  • Step 2: Introduction of the thieno-pyrimidine moiety via nucleophilic substitution.
  • Step 3: Final modifications to achieve the desired substitution pattern.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and thieno-pyrimidine structures exhibit significant anticancer properties. The presence of electron-donating groups (like methoxy) enhances their activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives similar to this compound have shown effectiveness against breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways has been noted in several studies. The presence of methoxy groups is believed to enhance lipophilicity, allowing better penetration into bacterial cells .

Antioxidant Potential

Research indicates that compounds with similar structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at diseases where oxidative damage is a contributing factor .

Potential Drug Development

Given its diverse biological activities, this compound could serve as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases. The structural modifications can be systematically explored to optimize efficacy and reduce toxicity.

Case Studies

  • A study on oxadiazole derivatives demonstrated that modifications at the para position significantly impacted their anticancer activity. Compounds with methoxy substitutions showed enhanced potency against specific cancer cell lines .
  • Another investigation highlighted the antibacterial effects of thieno-pyrimidine derivatives against resistant strains of bacteria, suggesting a potential application in treating infections caused by antibiotic-resistant pathogens .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantScavenges free radicals

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Neuroprotection: Inhibits endoplasmic reticulum (ER) stress and apoptosis pathways, reducing neuronal cell death.

    Anti-inflammatory: Suppresses the NF-kB inflammatory pathway, decreasing the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α).

    Antimicrobial: Disrupts bacterial cell wall synthesis and inhibits viral replication through interaction with specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring but with different core structures.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different core structures.

Uniqueness

1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its combination of thieno[3,2-d]pyrimidine, oxadiazole, and methoxyphenyl groups, which confer specific chemical reactivity and biological activity. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in various research applications.

Biological Activity

The compound 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic molecule that incorporates various pharmacologically interesting moieties. This article explores its biological activities, focusing on its potential as an antimicrobial and anticancer agent based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C₁₅H₁₅N₃O₃S
  • Molecular Weight: Approximately 301.36 g/mol
  • Structural Features:
    • Contains a thieno[3,2-d]pyrimidine core.
    • Incorporates an oxadiazole ring which is known for diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound's structure suggests it may share similar properties. Research indicates that derivatives containing the oxadiazole ring exhibit significant activity against various bacterial strains.

Bacterial Strain Activity
Bacillus cereusStrong
Staphylococcus aureusModerate
Escherichia coliWeak

The presence of the methoxy groups in the phenyl rings is believed to enhance lipophilicity and facilitate membrane penetration, thereby increasing antimicrobial efficacy .

Anticancer Activity

The anticancer properties of the compound have been evaluated using various cancer cell lines. The following table summarizes findings from in vitro studies:

Cell Line IC50 (µM) Activity
HCT116 (Colon Cancer)0.47Potent
MCF7 (Breast Cancer)1.4Moderate
HUH7 (Liver Cancer)0.8Significant

These results indicate that the compound demonstrates significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The proposed mechanism of action for the anticancer activity involves the inhibition of key enzymes such as thymidylate synthase (TS) . This enzyme plays a critical role in DNA synthesis and repair, making it a prime target for anticancer therapies. The compound's ability to inhibit TS could lead to reduced proliferation of cancer cells .

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study conducted by Ahsan et al. demonstrated that synthesized oxadiazole derivatives showed enhanced antimicrobial activity against Gram-positive bacteria compared to Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy .
  • Case Study on Anticancer Properties
    • In another investigation, researchers synthesized a series of thieno[3,2-d]pyrimidine derivatives and tested them against various cancer cell lines. The results indicated that modifications in substituents significantly influenced cytotoxicity and selectivity towards cancer cells .

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-31-16-7-5-6-15(12-16)13-28-23(29)21-18(10-11-34-21)27(24(28)30)14-20-25-22(26-33-20)17-8-3-4-9-19(17)32-2/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKVAGDXGTZOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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